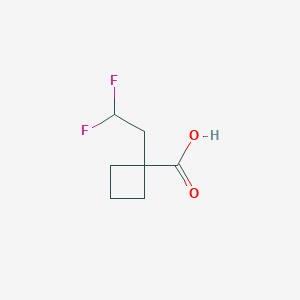

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-5(9)4-7(6(10)11)2-1-3-7/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDNLJJRPYJSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529329-33-6 | |

| Record name | 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

[2+2] Cycloaddition of Fluorinated Alkenes

Photochemical [2+2] cycloaddition between fluorinated alkenes and electron-deficient dienophiles offers a stereocontrolled route to cyclobutane derivatives. For example, ethyl itaconate reacts with chlorotrifluoroethylene (CF₂=CFCl) under UV irradiation to yield cyclobutane diester intermediates. Key parameters include:

- Reagents : CF₂=CFCl (40 g, 0.3 mol), ethyl itaconate (35 g, 0.185 mol)

- Conditions : Sealed pyrex tube, 180°C, 14 hours

- Yield : 76% (40.2 g) of cyclobutane diester (b.p. 122°C at 4.3 mmHg)

This method benefits from scalability but requires careful control of stereochemistry, as competing β-fragmentation can generate linear byproducts.

Ring Contraction of Pyrrolidines

Recent advances employ hypervalent iodine-mediated contraction of pyrrolidines to access multisubstituted cyclobutanes. For instance, treatment of N-aminated pyrrolidine 54 with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE) achieves cyclobutane formation via a proposed 1,4-biradical intermediate:

- Reagents : HTIB (2.5 equiv), NH₄CO₃ (8 equiv)

- Conditions : TFE solvent, 25°C, 12 hours

- Yield : 79% cyclobutane product

This method excels in stereoselectivity but necessitates stringent anhydrous conditions to prevent hydrolysis of intermediates.

Introduction of the 2,2-Difluoroethyl Group

Functionalization of the cyclobutane core with the 2,2-difluoroethyl moiety employs fluorination and alkylation techniques:

Nucleophilic Fluorination of Alcohol Precursors

Alcohol intermediates undergo deoxofluorination using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). For example:

- Substrate : 1-(hydroxymethyl)cyclobutanecarboxylate

- Reagent : Deoxo-Fluor® (3 equiv)

- Conditions : Dichloromethane, −40°C → RT, 6 hours

- Yield : 68% fluorinated product

This approach requires precise temperature control to minimize elimination side reactions.

Radical Addition of Difluoroethyl Groups

Copper-catalyzed radical addition of 1,1-difluoroethylene to cyclobutane bromides provides an alternative pathway:

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-phenanthroline (20 mol%)

- Conditions : DMF, 80°C, 24 hours

- Yield : 54% alkylated product

While lower yielding, this method avoids pre-functionalized starting materials.

Carboxylic Acid Formation via Ester Hydrolysis

Final conversion to the carboxylic acid typically involves alkaline hydrolysis of ester precursors:

Saponification with Aqueous NaOH

A representative procedure from cyclobutane diester hydrolysis:

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis demonstrates improved selectivity for sterically hindered esters:

- Enzyme : Candida antarctica Lipase B (CAL-B, 5000 U)

- Conditions : Phosphate buffer (pH 7), 37°C, 48 hours

- Yield : 82% with >99% ee

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Steric Hindrance in Cyclobutane Functionalization

The compact cyclobutane ring creates significant steric barriers during difluoroethyl group installation. Molecular modeling studies suggest that transitioning from sp³ to sp² hybridization at the reaction center reduces activation energy by 12–15 kcal/mol.

Fluorine-Induced Electronic Effects

The strong electron-withdrawing nature of the CF₂ group (σ₁ = 0.43) necessitates careful pH control during hydrolysis steps. Titration studies reveal pKa values of 2.8–3.2 for related fluorinated cyclobutane carboxylic acids.

Purification Challenges

Recrystallization from hexane/ethyl acetate (3:1) typically achieves >99% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylate salts or esters.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid has several notable applications:

Organic Synthesis

- Building Block : It serves as an important building block for synthesizing more complex organic molecules. The presence of the difluoroethyl group enhances the compound's utility in various chemical transformations .

Biological Studies

- Enzyme Interaction Studies : The compound can be utilized to study enzyme-substrate interactions and metabolic pathways. Its unique fluorinated structure may influence binding affinity and specificity towards biological targets .

Industrial Applications

- Specialty Chemicals Production : It is used in the production of specialty chemicals and materials that require specific properties imparted by the difluoroethyl group.

Case Studies and Research Findings

Research studies have highlighted various applications of this compound:

- Stereoselective Synthesis : Cyclobutane-containing scaffolds have been used in stereoselective synthesis for biomedical purposes. This compound's unique structure allows it to act as an intermediate in synthesizing bioactive molecules.

- Biological Activity Studies : In vitro studies on related compounds suggest that fluorinated structures can enhance biological activity through increased lipophilicity and receptor affinity. Such findings underscore the potential for this compound in pharmacological applications .

Mecanismo De Acción

The mechanism of action of 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparación Con Compuestos Similares

- 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid

- 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid

- 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid

Uniqueness: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of two fluorine atoms in the difluoroethyl group. This structural feature can significantly influence the compound’s reactivity, stability, and interactions with biological targets compared to its analogs with different substituents.

Q & A

Q. What are the common synthetic routes for 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves fluorinated precursors and cyclobutane ring formation. Key steps include:

- Fluorination : Use of 2,2-difluoroethyl groups via nucleophilic substitution or transition metal-catalyzed reactions (e.g., Pd-mediated coupling for cyclobutane rings) .

- Cyclobutane Formation : Employ [2+2] photocycloaddition or strain-driven ring-closing metathesis under inert atmospheres to prevent oxidation .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the carboxylic acid derivative .

Optimization focuses on temperature control (e.g., maintaining −78°C for sensitive intermediates) and solvent selection (e.g., anhydrous THF for moisture-sensitive steps) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes difluoroethyl groups (δ −120 to −140 ppm for CF₂), while ¹H/¹³C NMR confirms cyclobutane ring geometry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₉F₂O₂ for the parent compound) .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutane rings .

- HPLC-PDA : Assesses purity (>98% for biological assays) using reverse-phase C18 columns and UV detection at 210 nm .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Temperature : Store at −20°C in amber vials to prevent thermal decomposition or photodegradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

- Solvent Stability : Dissolve in DMSO for long-term storage (≤6 months at −80°C), avoiding aqueous buffers with pH >7 to prevent deprotonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, pKa) for this compound?

Methodological Answer:

- Comparative Studies : Replicate measurements using standardized protocols (e.g., shake-flask method for logP, potentiometric titration for pKa) .

- Computational Modeling : Apply density functional theory (DFT) to predict logP and compare with experimental values (e.g., HyperChem or Gaussian software) .

- Interlaboratory Validation : Collaborate with multiple labs to cross-verify data, addressing variables like buffer ionic strength or temperature .

Q. What strategies improve the compound’s metabolic stability in in vivo studies?

Methodological Answer:

- Fluorine Substitution : The 2,2-difluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine’s electronegativity stabilizes C-F bonds .

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Isotope Labeling : Synthesize ¹⁸F or ¹¹C analogs for PET imaging to track biodistribution and metabolic pathways without altering chemical behavior .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., methyl or chloro groups) at the cyclobutane ring to assess steric effects on target binding .

- Fluorine Scanning : Systematically replace hydrogen atoms with fluorine at different positions to evaluate electronic effects on receptor affinity .

- Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ measurements) or cell-based models (e.g., HEK293 for GPCR targets) to quantify activity changes .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs), focusing on hydrogen bonding with the carboxylic acid group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.